molecular formula C18H18ClF3N4O B2825310 1-(4-Chlorobenzyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea CAS No. 1798485-03-6

1-(4-Chlorobenzyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea

Cat. No.: B2825310
CAS No.: 1798485-03-6
M. Wt: 398.81
InChI Key: UOXARHBWNAPIIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea is a urea derivative characterized by a 4-chlorobenzyl group and a pyrrolidine ring substituted with a 5-(trifluoromethyl)pyridin-2-yl moiety. The urea scaffold serves as a critical pharmacophore, enabling hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N4O/c19-14-4-1-12(2-5-14)9-24-17(27)25-15-7-8-26(11-15)16-6-3-13(10-23-16)18(20,21)22/h1-6,10,15H,7-9,11H2,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXARHBWNAPIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NCC2=CC=C(C=C2)Cl)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorobenzyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea, with the CAS number 1798485-03-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H18ClF3N4OC_{18}H_{18}ClF_{3}N_{4}O with a molecular weight of 398.8 g/mol. The structure includes a urea moiety linked to a chlorobenzyl group and a pyrrolidine ring substituted with a trifluoromethylpyridine.

PropertyValue
Molecular FormulaC18H18ClF3N4OC_{18}H_{18}ClF_{3}N_{4}O
Molecular Weight398.8 g/mol
CAS Number1798485-03-6

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including A549 (lung cancer), MiaPaCa-2 (pancreatic cancer), and HCT116 (colon cancer) cells. The mechanisms involved include:

  • Induction of Apoptosis : Flow cytometry analysis revealed that treatment with this compound leads to late apoptosis or necrosis in cancer cells. For instance, in HCT116 cells, a high percentage (93% ± 3.29) of late apoptosis was observed at specific concentrations .
  • Cell Cycle Arrest : The compound has been reported to induce G0/G1 phase arrest in both A549 and MiaPaCa-2 cells, resulting in reduced proliferation rates. This effect suggests that the compound can effectively halt the cell cycle progression, thereby limiting cancer cell growth .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may interact with specific cellular pathways involved in apoptosis and cell cycle regulation.

Study 1: Cytotoxicity Assessment

In a recent study, the cytotoxic effects of various derivatives of urea compounds were evaluated against multiple cancer cell lines. The results indicated that this compound was among the most potent compounds tested, exhibiting IC50 values comparable to established chemotherapeutics like cisplatin .

Study 2: Mechanistic Insights

Further mechanistic studies are underway to elucidate the pathways activated by this compound. Initial data suggest that it may inhibit key signaling pathways involved in tumor growth and survival, although detailed molecular analyses are required for confirmation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name Structural Features Key Substituents Reported Activity Reference
Target Compound Pyrrolidine-linked 5-(trifluoromethyl)pyridine, 4-chlorobenzyl 4-Chlorobenzyl, CF₃-pyridine Not explicitly reported (inference: kinase or receptor modulation)
Compound 1 (from ) Pyridine with 3-chloro-2-fluorophenoxy and dimethoxyphenyl groups 3-Chloro-2-fluorophenoxy, 2,4-dimethoxyphenyl Glucokinase activation
Compound 3 (from ) Triazinan-2-ylidene linked to 4-chlorobenzyl and pyridine 4-Chlorobenzyl, ethyl-triazinanone Analgesic (potential TRPV1 modulation)
Compound 4 (from ) Piperidine-linked biphenyl and bromopyridine Biphenyl, bromopyridine Kinase inhibition (e.g., JAK/STAT pathway)
Compound 7n (from ) Thioether-linked pyridinyl and chloro-trifluoromethylphenyl 4-Chloro-3-CF₃-phenyl, methoxy-dimethylpyridine Kinase inhibition (e.g., VEGFR-2)

Key Observations:

Heterocyclic Linkers : The target compound’s pyrrolidine linker (5-membered ring) may confer conformational flexibility compared to compound 4’s piperidine (6-membered) or compound 7n’s rigid thioether bridge .

Substituent Effects :

  • The 4-chlorobenzyl group is shared with compound 3 but absent in 7n, which uses a chloro-trifluoromethylphenyl group. The latter enhances steric bulk and electron-withdrawing effects .
  • The trifluoromethyl group in the target compound and 7n improves metabolic stability but may reduce solubility compared to compound 1’s polar methoxy groups .

Biological Implications: Compound 1’s glucokinase activation correlates with its dimethoxyphenyl and halogenated phenoxy groups, which are absent in the target compound . Compound 7n’s thioether and methoxy-dimethylpyridine substituents likely enhance kinase selectivity compared to the target’s pyrrolidine-pyridine system .

Pharmacokinetic and Physicochemical Properties

Table 2: Inferred Properties Based on Structural Analogues

Property Target Compound Compound 1 Compound 7n
Molecular Weight* ~430 g/mol ~450 g/mol ~480 g/mol
logP (lipophilicity) Moderate (CF₃ and chlorobenzyl) High (dimethoxyphenyl) High (thioether and CF₃)
Metabolic Stability High (CF₃ resists oxidation) Moderate (methoxy groups vulnerable) High (thioether stability)
Solubility Low (nonpolar substituents) Low (halogenated groups) Very low (bulky substituents)

*Calculated using fragment-based methods.

Key Findings :

  • The target compound’s trifluoromethyl group and pyrrolidine linker balance lipophilicity and metabolic stability, resembling 7n but differing from compound 1’s polar substituents .
  • Low solubility is a common limitation among these analogs, necessitating formulation optimization.

Q & A

Basic: What are the key synthetic routes for synthesizing this compound, and how are intermediates characterized?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrrolidine-3-yl scaffold followed by urea coupling. Key steps include:

  • Pyrrolidine Functionalization : Reacting 5-(trifluoromethyl)pyridin-2-amine with a pyrrolidinone derivative under reductive amination conditions to introduce the pyridyl-pyrrolidine moiety .
  • Urea Linkage : Coupling the pyrrolidine intermediate with 4-chlorobenzyl isocyanate using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .
  • Intermediate Characterization : Liquid chromatography-mass spectrometry (LC-MS) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm intermediate structures .

Basic: Which analytical techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

  • Structural Confirmation : ¹H and ¹³C NMR spectroscopy identifies proton environments (e.g., urea NH signals at δ 6.5–7.5 ppm) and carbon backbone .
  • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity.
  • Mass Analysis : HRMS validates the molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₁₈ClF₃N₄O: 435.1094) .

Basic: What biological targets or pathways are associated with this compound?

Methodological Answer:
Structural analogs (e.g., SB705498) suggest antagonism of transient receptor potential vanilloid 1 (TRPV1), a ion channel implicated in pain and inflammation . Target validation involves:

  • In Vitro Assays : Calcium flux assays using HEK293 cells expressing human TRPV1 to measure inhibition of capsaicin-induced activation .
  • Competitive Binding Studies : Radiolabeled ligand displacement (e.g., [³H]resiniferatoxin) to determine IC₅₀ values .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Methodological Answer:

  • Core Modifications : Replace the 4-chlorobenzyl group with fluorinated or methoxy-substituted aryl groups to enhance lipophilicity and blood-brain barrier penetration .
  • Pyrrolidine Optimization : Introduce methyl or carbonyl groups at the pyrrolidine 3-position to improve metabolic stability .
  • Urea Isosteres : Test thiourea or carbamate analogs to assess hydrogen-bonding requirements for target engagement .

Advanced: What experimental strategies address contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Replicate studies using identical cell lines (e.g., CHO-K1 vs. HEK293) and agonist concentrations (e.g., 100 nM capsaicin) to minimize variability .
  • Off-Target Screening : Profile against related receptors (TRPA1, TRPV4) via calcium imaging to rule out cross-reactivity .
  • Metabolite Analysis : Use LC-MS to identify active metabolites that may contribute to discrepancies in potency .

Advanced: How can in vivo pharmacokinetic (PK) and efficacy studies be designed for this compound?

Methodological Answer:

  • PK Parameters : Administer intravenously (1 mg/kg) and orally (10 mg/kg) in rodents, with plasma sampling over 24h. Measure bioavailability using AUC₀–24h ratios .
  • Disease Models : Test in murine inflammatory pain models (e.g., CFA-induced hyperalgesia) with mechanical allodynia as a primary endpoint .
  • Dose Optimization : Conduct dose-response studies (0.1–30 mg/kg) to establish ED₅₀ values and therapeutic index .

Advanced: What computational methods predict off-target interactions or toxicity risks?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to screen against the ChEMBL database for kinase or cytochrome P450 binding .
  • ADMET Prediction : SwissADME or ProTox-II models assess permeability (LogP >3), hepatic metabolism (CYP3A4), and hERG channel inhibition .
  • Dynamic Simulations : Molecular dynamics (GROMACS) evaluate binding stability to TRPV1 over 100 ns trajectories .

Advanced: How can solubility and formulation challenges be mitigated for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Use 10% DMSO + 20% Cremophor EL in saline for intravenous delivery .
  • Amorphous Solid Dispersion : Spray-dry with polyvinylpyrrolidone (PVP K30) to enhance oral bioavailability .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks to identify degradation products .

Advanced: What strategies validate target engagement in complex biological systems?

Methodological Answer:

  • Photoaffinity Labeling : Incorporate a diazirine moiety into the compound for covalent crosslinking and pull-down assays .
  • Cellular Thermal Shift Assay (CETSA) : Measure TRPV1 thermal stabilization in lysates after compound treatment .
  • In Situ Hybridization : Correlate target mRNA expression (TRPV1) with efficacy in tissue sections .

Advanced: How can synthetic scalability be achieved without compromising yield or purity?

Methodological Answer:

  • Flow Chemistry : Optimize urea coupling in continuous flow reactors to reduce reaction time (2h → 20 min) and improve reproducibility .
  • Catalyst Screening : Test Pd/C or nickel catalysts for hydrogenation steps to minimize byproducts .
  • Crystallization Engineering : Use anti-solvent (n-heptane) addition to isolate the final compound as a crystalline solid (>99% purity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.